2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Scientific Research Applications
Antitumor Activity
A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including the compound , were synthesized and evaluated for their antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro . The results showed that most compounds had good antitumor activities .
Inhibition of Colony Formation
Further investigations demonstrated that similar compounds could significantly inhibit PC3 cells’ colony formation .
Increase in Cellular ROS Content
These compounds have been found to increase cellular ROS (Reactive Oxygen Species) content, which can lead to oxidative stress in cancer cells and potentially inhibit their growth .
Suppression of EGFR Expression
EGFR (Epidermal Growth Factor Receptor) is often overexpressed in various types of cancers. Some 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been shown to suppress EGFR expression, which could potentially slow down the growth of cancer cells .
Induction of Apoptosis
Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. Some 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been found to induce apoptosis, which could be beneficial in the treatment of cancer .
Potential for Further Therapeutic Exploration
Given the diverse biological activities of these compounds, there is immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
Triazolopyrimidines, including the compound , continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on elucidating the specific biological targets of this compound, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit lsd1 . LSD1 is a histone demethylase involved in gene expression regulation, and its inhibition can lead to changes in cell proliferation and differentiation .
Mode of Action
It’s worth noting that similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been suggested to interact with their targets through hydrogen bonding . This interaction could potentially lead to changes in the target’s function, affecting cellular processes .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of gene expression through the inhibition of lsd1 . This could potentially affect various downstream pathways related to cell proliferation and differentiation .
Result of Action
Similar compounds have shown antitumor activities . For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives have exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela cancer cells .
properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-4-2-3-12(9-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCWIRWQOVKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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